molecular formula C13H11N3O4S B5557124 N'-(2-nitrobenzylidene)benzenesulfonohydrazide

N'-(2-nitrobenzylidene)benzenesulfonohydrazide

Cat. No.: B5557124
M. Wt: 305.31 g/mol
InChI Key: PVMNFBBXCNFAJN-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-nitrobenzylidene)benzenesulfonohydrazide, commonly known as NBSH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Scientific Research Applications

1. Sensor Development

NBBSH derivatives have been synthesized and characterized for potential use in detecting heavy metal ions, such as mercury (Hg2+) and yttrium ion (Y3+). These sensors demonstrate high sensitivity, selectivity, and stability, making them suitable for environmental monitoring and safety applications.

  • Hg2+ Sensor : A study by Hussain et al. (2017) developed a Hg2+ sensor based on NBBSH derivatives. This sensor showed high sensitivity and a broad linear dynamic range, with successful application in measuring Hg2+ in water samples (Hussain et al., 2017).
  • Y3+ Sensor : Another study by Hussain et al. (2017) focused on developing a sensor for yttrium ion (Y3+), using NBBSH derivatives. This sensor exhibited good electrochemical performance and was applied to measure Y3+ in industrial effluent and real water samples (Hussain et al., 2017).

2. Crystal Structure Analysis

NBBSH and its derivatives have been studied for their crystal structures, providing insights into their molecular configurations and interactions. This is crucial for understanding their chemical properties and potential applications.

  • Hirshfeld Surface Analysis : Salian et al. (2018) conducted a study on the crystal structure and Hirshfeld surface analysis of NBBSH derivatives. This analysis helps in understanding the effects of substituents on the structural parameters of these compounds (Salian et al., 2018).

3. Antimicrobial Applications

NBBSH compounds have also been explored for their antimicrobial properties, potentially contributing to medical and pharmaceutical research.

  • Antimicrobial Activity : A study by Lei et al. (2015) synthesized a series of hydrazone compounds derived from NBBSH and evaluated their antibacterial activity against various bacterial strains, showing promising results (Lei et al., 2015).

Future Directions

NBBSH has shown potential in the development of sensors for heavy metal ions . Future research could explore other potential applications of NBBSH, such as its use in other types of sensors or its potential in other fields of chemistry.

Properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-16(18)13-9-5-4-6-11(13)10-14-15-21(19,20)12-7-2-1-3-8-12/h1-10,15H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNFBBXCNFAJN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2-nitrobenzylidene)benzenesulfonohydrazide
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Reactant of Route 6
N'-(2-nitrobenzylidene)benzenesulfonohydrazide

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